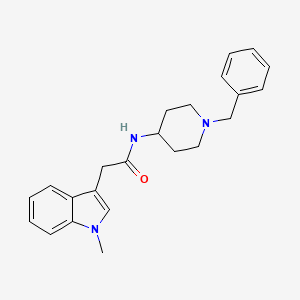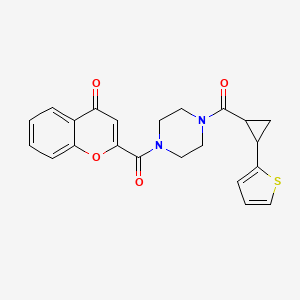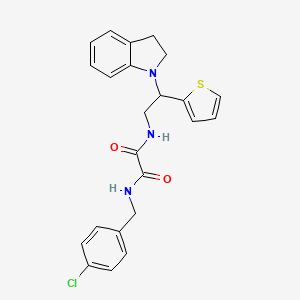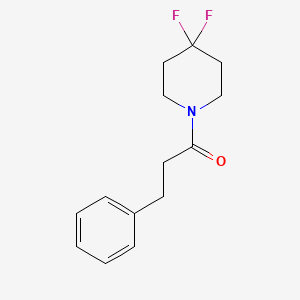![molecular formula C15H20N4O2 B2884077 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-85-9](/img/structure/B2884077.png)
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyridopyrimidine class. Compounds in this category often exhibit interesting biological activities and have been of interest in the field of medicinal chemistry for their potential therapeutic properties.
Synthetic Routes and Reaction Conditions:
Cyclopentylamine Derivation: The preparation typically begins with the derivatization of cyclopentylamine, which is then subjected to condensation reactions with trimethylpyrido[2,3-d]pyrimidine intermediates.
Key Reactions: Key reactions include nucleophilic substitution reactions, where the cyclopentylamine group is introduced to the pyridopyrimidine backbone, followed by several methylation steps to achieve the desired trimethylation pattern.
Industrial Production Methods: Large-scale industrial synthesis would likely involve the optimization of each reaction step to maximize yield and purity, utilizing catalysts and specific reaction conditions (e.g., temperature, solvent systems) conducive to scalable production.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can modify the pyridopyrimidine ring, affecting its electronic properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving various functional groups on the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation, reagents such as potassium permanganate or hydrogen peroxide can be utilized under controlled conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reductions.
Catalysts: Palladium or other transition metal catalysts are often employed in substitution reactions.
Major Products:
Major reaction products will vary depending on the specific reaction conditions and reagents, but can include variously substituted pyridopyrimidine derivatives.
In Chemistry:
Used as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.
In Biology:
Studied for its potential role as a bioactive molecule with antiviral, antibacterial, or anti-cancer properties.
In Medicine:
Investigated for its therapeutic potential, particularly in modulating biological pathways relevant to disease states.
In Industry:
Orientations Futures
The development of more potent and effective targeted kinase inhibitors (TKIs) is a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mécanisme D'action
The mechanism by which 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets, including enzymes and receptors. By binding to these targets, it can modulate their activity and influence cellular pathways. Detailed molecular docking studies and biochemical assays are typically required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar compounds in the pyridopyrimidine class include:
4-amino-1,3-dimethylpyrido[2,3-d]pyrimidine: This compound shares a similar pyridopyrimidine backbone but lacks the cyclopentyl and trimethyl modifications.
5-(phenylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Substitutes a phenyl group for the cyclopentylamine, leading to different physical and chemical properties.
Uniqueness:
The presence of both the cyclopentylamine and trimethyl groups in 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione imparts unique steric and electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets compared to its simpler analogs.
Propriétés
IUPAC Name |
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-8-16-13-11(12(9)17-10-6-4-5-7-10)14(20)19(3)15(21)18(13)2/h8,10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFGQJTDJISDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3CCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)

![6-Thiaspiro[2.5]octan-1-ylmethanamine](/img/structure/B2884004.png)

![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
